molecular formula C22H18N6O B5054405 (4E)-5-methyl-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5054405
M. Wt: 382.4 g/mol
InChI Key: UMWHJDAXRJVQCA-UHFFFAOYSA-N
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Description

(4E)-5-methyl-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of appropriate hydrazine derivatives with pyrazolone precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different pyrazolone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity : Research has demonstrated that derivatives of pyrazolone compounds exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties : Several studies have highlighted the antimicrobial efficacy of pyrazolone derivatives. The compound has shown promising results against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The structural characteristics of this compound may contribute to anti-inflammatory activity. Studies indicate that similar pyrazolone derivatives can inhibit pro-inflammatory cytokines, making them candidates for further investigation in treating inflammatory diseases .
  • Cancer Research : The compound's hydrazone functionality may play a role in cancer research. Hydrazones are known for their ability to interact with biological targets involved in cancer progression. Initial studies suggest that this compound could inhibit tumor cell proliferation, warranting further exploration in oncological applications .

Material Science Applications

  • Coordination Chemistry : The complexation of this compound with transition metals has been studied for its potential use in material science. Metal complexes of pyrazolone derivatives have shown enhanced magnetic and optical properties, making them suitable for applications in electronic devices and sensors .
  • Dye Synthesis : Due to its azo group, the compound can be utilized in synthesizing dyes and pigments. Azo compounds are widely used in textile and food industries for their vibrant colors and stability under various conditions .

Analytical Applications

  • Spectroscopic Studies : The unique chemical structure allows the compound to be used as an analytical reagent in spectroscopic studies. Its ability to form stable complexes with metal ions makes it useful for detecting and quantifying metal concentrations in various samples .
  • Chromatographic Applications : The compound can serve as a stationary phase or modifier in chromatographic techniques due to its polar nature. This application is particularly relevant in separating complex mixtures in analytical chemistry .

Case Studies

StudyFocusFindings
Abdel-Wahab et al., 2024Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth using synthesized pyrazolone derivatives, including the target compound .
Desai et al., 2008Antioxidant PropertiesReported effective radical scavenging activity of similar pyrazolone compounds, suggesting potential health benefits .
Holzer et al., 1999Coordination ChemistryInvestigated metal complexes formed with pyrazolone derivatives, noting enhanced magnetic properties suitable for electronic applications .

Mechanism of Action

The mechanism of action of (4E)-5-methyl-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-5-methyl-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methyl-2-phenyl-4-[(4-phenyldiazenylphenyl)diazenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O/c1-16-21(22(29)28(27-16)20-10-6-3-7-11-20)26-25-19-14-12-18(13-15-19)24-23-17-8-4-2-5-9-17/h2-15,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWHJDAXRJVQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401040689
Record name 1H-Pyrazole-4,5-dione, 3-methyl-1-phenyl-, 4-[2-[4-(2-phenyldiazenyl)phenyl]hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401040689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314291-14-0
Record name 1H-Pyrazole-4,5-dione, 3-methyl-1-phenyl-, 4-[2-[4-(2-phenyldiazenyl)phenyl]hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401040689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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